molecular formula C30H23NO7S B2812651 ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE CAS No. 448214-22-0

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B2812651
CAS No.: 448214-22-0
M. Wt: 541.57
InChI Key: AQZMAJHJVLUDBI-UHFFFAOYSA-N
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Description

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including a benzenesulfonyl group, a phenoxycarbonyl group, and a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups onto the benzene rings .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and benzofuran-based molecules. Examples include:

Uniqueness

ETHYL 5-[N-(PHENOXYCARBONYL)BENZENESULFONAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 5-[benzenesulfonyl(phenoxycarbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO7S/c1-2-36-29(32)27-25-20-22(18-19-26(25)38-28(27)21-12-6-3-7-13-21)31(30(33)37-23-14-8-4-9-15-23)39(34,35)24-16-10-5-11-17-24/h3-20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZMAJHJVLUDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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